N-(2-aminoethyl)methanesulfonamide hydrochloride
Overview
Description
“N-(2-Aminoethyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 202197-61-3 . It has a molecular weight of 174.65 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H10N2O2S . The MDL number is MFCD11040488 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 174.65 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Metal Mediated Inhibition Studies
N-(2-aminoethyl)methanesulfonamide hydrochloride has been utilized in the study of methionine aminopeptidase (MetAP) inhibitors. Quinolinyl sulfonamides, related to this compound, have shown inhibitory effects on various metal forms of Escherichia coli MetAP. This highlights the compound's potential in biochemical studies involving metalloenzymes and their inhibition mechanisms (Huang et al., 2006).
Amino Acid Analysis of Proteins
The compound has been used in analytical methods for determining the amino acid composition of proteins and peptides. A method utilizing 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole instead of 6N HCl as a hydrolysis catalyst showcases its role in biochemical analysis (Simpson et al., 1976).
Synthesis of Heteroaromatic Compounds
In organic synthesis, this compound is involved in the synthesis of 1-methylsulfonyl-indoles. This indicates its role in creating complex organic structures, crucial in pharmaceutical and material sciences (Sakamoto et al., 1988).
Nuclear Quadrupole Relaxation Studies
Methanesulfonamide, a related compound, has been studied for its nuclear quadrupole resonances (NQR). This research is significant in the field of molecular physics and helps in understanding molecular motion at the atomic level (Negita et al., 1979).
Development of Chemoselective N-Acylation Reagents
Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are closely related to this compound, have been conducted. These studies contribute to the field of organic synthesis, particularly in the development of selective acylation reagents (Kondo et al., 2000).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-8(6,7)5-3-2-4;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESJKZGCXPCJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-61-3 | |
Record name | N-(2-aminoethyl)methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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